molecular formula C9H6BrClN2O2 B1378236 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester CAS No. 1352397-77-3

5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester

Cat. No.: B1378236
CAS No.: 1352397-77-3
M. Wt: 289.51 g/mol
InChI Key: MPFXEPROQSLUTK-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester typically involves the bromination and chlorination of indazole derivatives. One common method includes the reaction of 3-chloro-1H-indazole with bromine in the presence of a suitable solvent and catalyst. The resulting 5-bromo-3-chloro-1H-indazole is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted indazole derivatives.

    Oxidation Products: Oxidized forms of the indazole ring.

    Reduction Products: Reduced forms of the indazole ring.

    Hydrolysis Products: 5-Bromo-3-chloro-1H-indazole-3-carboxylic acid.

Scientific Research Applications

5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.

    Biological Studies: Investigated for its biological activities, such as antimicrobial and anticancer properties.

    Chemical Synthesis: Employed in the synthesis of complex organic molecules and as a precursor for other indazole derivatives.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby modulating cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indazole-3-carboxylic acid methyl ester
  • 3-Chloro-1H-indazole-5-carboxylic acid methyl ester
  • 5-Bromo-3-chloro-1H-indazole-3-carboxylic acid ethyl ester

Uniqueness

5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester is unique due to the presence of both bromine and chlorine atoms on the indazole ring, which can significantly influence its reactivity and biological activity. The combination of these halogens with the ester functional group makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 5-bromo-3-chloro-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)4-3-7-5(2-6(4)10)8(11)13-12-7/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFXEPROQSLUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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